
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with trimethyl and trimethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones and amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure product consistency.
化学反应分析
Types of Reactions
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学研究应用
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a drug candidate for treating various diseases, given its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and functional properties.
作用机制
The mechanism of action of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and the pathways involved in its effects.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl substitution.
2,4,5-Trimethoxyphenethylamine: Another phenethylamine isomer with trimethoxy groups at different positions.
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine: The compound itself, highlighting its unique piperidine ring structure compared to other phenethylamines.
Uniqueness
This compound stands out due to its piperidine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
73608-63-6 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1,5,5-trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H27NO3/c1-12-8-14(19(4)11-18(12,2)3)13-9-15(20-5)17(22-7)16(10-13)21-6/h9-10,14H,1,8,11H2,2-7H3 |
InChI 键 |
MYLNDKPXDOIOSD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C(CC1=C)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
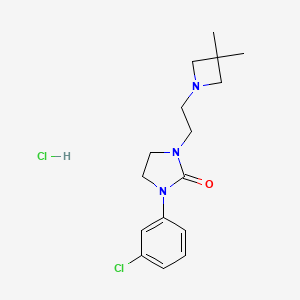
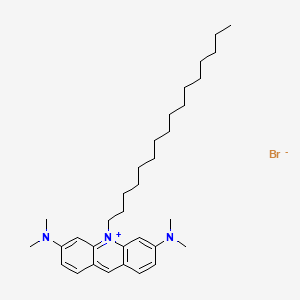
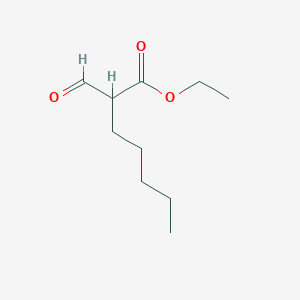
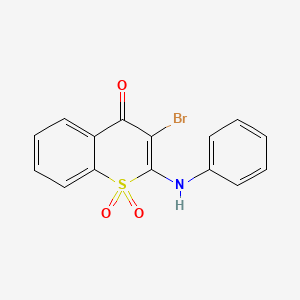
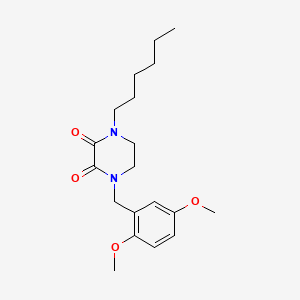
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
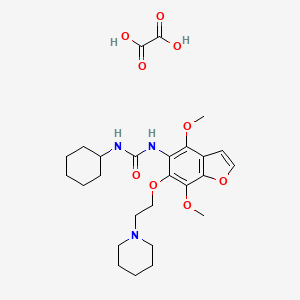
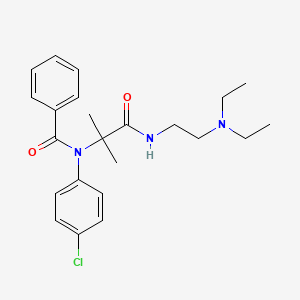

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

